Cyclosporin AM 1-d3
Description
Contextualizing Isotopic Labeling in Pharmacological and Analytical Research
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons. moravek.com This process can involve either radioactive isotopes (radiolabeling) or stable, non-radioactive isotopes. musechem.com Stable isotopes like deuterium (B1214612) (a heavy isotope of hydrogen), carbon-13, and nitrogen-15 (B135050) are increasingly preferred due to their safety, as they pose no radiation risk. metsol.com
The key advantage of isotopic labeling is that it allows researchers to "trace" or "label" molecules to track their journey and breakdown within biological systems without altering their chemical behavior. moravek.commetsol.com This has profound implications for pharmacological research. Specifically, deuterium labeling, or deuteration, is used to:
Investigate reaction mechanisms: By replacing hydrogen with deuterium, scientists can study the pathways of chemical reactions in detail. thalesnano.com
Study pharmacokinetic properties: Deuterated compounds enable precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME). thalesnano.comchemicalsknowledgehub.com
Serve as internal standards in mass spectrometry: Deuterated compounds are crucial for enhancing the accuracy and reliability of measurements in mass spectrometry, a technique used to identify and quantify compounds. thalesnano.comclearsynth.com
Overview of Cyclosporine Research Landscape: From Natural Product to Mechanistic Probe
Cyclosporine, a cyclic polypeptide, was first isolated from the fungus Tolypocladium inflatum in 1971 and approved for medical use in 1983. wikipedia.org It is a potent immunosuppressant that has revolutionized organ transplantation by preventing rejection. drugbank.comnih.gov It is also used to treat various autoimmune and inflammatory conditions. drugbank.comnih.gov
The primary mechanism of action of cyclosporine involves the inhibition of calcineurin, a protein phosphatase. wikipedia.orgflarer.ch By binding to an intracellular protein called cyclophilin, cyclosporine forms a complex that blocks calcineurin's activity. researchgate.net This, in turn, prevents the activation of T-lymphocytes, key players in the immune response, by halting the production of inflammatory cytokines like interleukin-2 (B1167480) (IL-2). wikipedia.orgdrugbank.comresearchgate.net
Over the years, research has focused on understanding its complex pharmacology and developing analogs with improved efficacy and safety profiles. googleapis.com Cyclosporine is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system into several metabolites, including AM1, AM9, and AM4N. nih.gov The AM1 metabolite shows significantly less activity than the parent drug. drugbank.com
Rationale and Specific Utility of Cyclosporin (B1163) AM 1-d3 as a Research Compound and Tool
Cyclosporin AM 1-d3 is a deuterated version of the AM1 metabolite of Cyclosporine A. The "d3" indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. The rationale for creating such a compound lies in the principles of isotopic labeling.
The primary and most critical application of this compound is its use as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.net When quantifying the levels of the actual Cyclosporin AM1 metabolite in biological samples (like blood or plasma), a known amount of this compound is added to the sample.
Because this compound is chemically identical to the natural metabolite but has a slightly higher mass due to the deuterium atoms, it can be distinguished by the mass spectrometer. clearsynth.com This allows for highly accurate and precise quantification of the non-deuterated metabolite, compensating for any loss of substance during sample preparation and analysis. clearsynth.comresearchgate.net This is a standard technique used in pharmacokinetic studies to obtain reliable data on drug metabolite concentrations. nih.gov
The development of deuterated analogs like this compound is a testament to the ongoing efforts to refine our understanding of drug metabolism and improve the precision of therapeutic drug monitoring and biomedical research.
Compound Information Table
| Compound Name | Other Names | Key Information |
| This compound | - | A deuterated metabolite of Cyclosporine A, used as an internal standard in analytical testing. |
| Cyclosporine | Cyclosporin, Cyclosporine A, CsA | An immunosuppressant drug used to prevent organ transplant rejection and treat autoimmune diseases. wikipedia.orgflarer.ch |
| Cyclosporin AM1 | - | A major metabolite of Cyclosporine A. drugbank.compharmgkb.org |
| Cyclophilin | - | An intracellular protein that binds to cyclosporine. wikipedia.orgresearchgate.net |
| Calcineurin | Protein phosphatase 2B (PP2B) | An enzyme inhibited by the cyclosporine-cyclophilin complex. wikipedia.org |
| Interleukin-2 | IL-2 | A cytokine whose production is inhibited by cyclosporine, leading to immunosuppression. drugbank.comresearchgate.net |
Interactive Data Table: Properties of Cyclosporine
| Property | Value |
| IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-Ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methyl-4-hexen-1-yl]-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
| CAS Number | 59865-13-3 wikipedia.org |
| Molecular Formula | C62H111N11O12 |
| Molar Mass | 1202.61 g/mol |
| Primary Mechanism | Calcineurin Inhibitor wikipedia.org |
| Metabolism | Liver (CYP3A4) nih.gov |
Properties
Molecular Formula |
C₆₂D₃H₁₀₈N₁₁O₁₃ |
|---|---|
Molecular Weight |
1221.63 |
Synonyms |
6-[(2S,3R,4R,6E)-3,8-Dihydroxy-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A-d3; Cyclosporin A Metabolite 17-d3; Cyclosporin Metabolite 17-d3; M 17; OL 17-d3 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Fidelity in Cyclosporin Am 1 D3 Production for Research Applications
Methodologies for Targeted Deuterium (B1214612) Incorporation into Cyclosporine Core Structures
The synthesis of deuterated cyclosporine analogs often starts with the parent molecule, Cyclosporine A, and employs chemical reactions that specifically target certain positions for deuterium exchange. google.com One common approach involves targeting the N-methylated amino acid residues within the cyclosporine structure. researchgate.net
A notable method for achieving targeted deuteration is through a base-catalyzed hydrogen-deuterium exchange (HDX). mdpi.com This reaction is performed under basic conditions, for instance, using strong non-nucleophilic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) at a high pH. researchgate.netmdpi.com This strategy has been shown to successfully introduce deuterium atoms at specific sites, such as the α-carbon of sarcosine (B1681465) (N-methylglycine) and the chiral α-carbon of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine (MeBmt) residue at position 1. researchgate.netmdpi.com The use of deuterated solvents like D2O is crucial in this process to provide the deuterium source for the exchange reaction. mdpi.com
Another strategy involves the deuterolysis of an organometallic intermediate. This process first requires deprotonation using strong bases, such as a Grignard reagent or an alkyl-lithium compound, to form an intermediate organometallic compound. Subsequent reaction with a deuterium source like D2O, MeOD, or AcOD leads to the incorporation of deuterium. mdpi.com
Furthermore, stereoselective pathways, which may involve reactions like the Wittig reaction or the use of organometallic reagents containing elements such as boron, silicon, or titanium, can be employed to produce specific isomers of cyclosporine analogs, including deuterated versions. google.com These methods offer control over the stereochemistry of the final product.
The table below summarizes key aspects of synthetic strategies for deuterated cyclosporins.
| Method | Key Reagents/Conditions | Targeted Sites | Key Advantages |
| Base-Catalyzed HDX | TBD or MTBD, high pH (e.g., 13.4), D2O | α-C of N-methylated amino acids (e.g., Sarcosine, MeBmt) | Rapid, cost-efficient, no derivatization or extensive purification needed. researchgate.netmdpi.com |
| Deuterolysis of Organometallic Intermediates | Strong bases (e.g., Grignard reagents, alkyl-lithium compounds), D2O, MeOD, or AcOD | Varies depending on deprotonation site | Allows for targeted deuteration at specific carbon centers. mdpi.com |
| Stereoselective Synthesis | Wittig reagents, organometallic reagents (B, Si, Ti) | Varies depending on the synthetic route | Provides control over the stereochemistry of the final product. google.com |
Validation of Isotopic Purity and Regioselectivity in Synthesized Cyclosporin (B1163) AM 1-d3 Analogs
Ensuring the precise location and high abundance of the deuterium label in Cyclosporin AM 1-d3 is critical for its application in research. This requires rigorous analytical validation using a combination of spectroscopic and chromatographic techniques.
Advanced Spectroscopic Techniques for Deuterium Content Verification
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for verifying the isotopic purity and regioselectivity of deuterated compounds.
Mass Spectrometry (MS): High-resolution mass spectrometry is instrumental in confirming the incorporation of deuterium by detecting the mass shift in the molecular ion peak. For instance, the successful incorporation of three deuterium atoms in a cyclosporine analog would result in a corresponding increase in its molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the molecule and analyzing the resulting daughter ions, which helps to pinpoint the location of the deuterium atoms. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly powerful for determining the exact position of deuterium incorporation. The disappearance or significant reduction of a proton signal in the ¹H NMR spectrum at a specific chemical shift indicates that the proton has been replaced by a deuterium atom. rsc.org For complex molecules like cyclosporine, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to assign proton resonances and confirm the site of deuteration. nih.gov ¹³C NMR can also provide complementary structural information. nih.gov
The following table highlights the application of these spectroscopic techniques:
| Technique | Information Provided | Example Application in Cyclosporin Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the number of incorporated deuterium atoms by measuring the accurate mass of the molecule. | Observing the expected mass increase corresponding to the number of deuterons. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information and helps to localize the deuterium label by analyzing fragmentation patterns. | Differentiating between isomers by their unique fragmentation spectra. acs.org |
| ¹H NMR Spectroscopy | Determines the precise location of deuterium by observing the disappearance or reduction of specific proton signals. | Confirming deuteration at the α-carbon of specific amino acid residues. rsc.orgru.nl |
| 2D NMR (COSY, TOCSY, ROESY) | Provides detailed structural information and aids in the unambiguous assignment of proton signals in complex molecules. | Elucidating the complete structure and confirming the regioselectivity of deuteration. nih.gov |
Chromatographic Purity Assessment of Research Grade this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of research-grade this compound. tandfonline.com This technique separates the deuterated analog from any unreacted starting material, non-deuterated cyclosporine, and other impurities.
A typical HPLC method for cyclosporine analysis involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and water. tandfonline.comnih.gov The detection is often performed using an ultraviolet (UV) detector at a specific wavelength (e.g., 210 nm). tandfonline.com The purity is determined by calculating the percentage of the peak area of the desired deuterated compound relative to the total area of all peaks in the chromatogram. For research applications, a high purity level, often exceeding 98%, is required. semanticscholar.org
The use of a deuterated internal standard, such as Cyclosporin A-d12, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for accurate quantification. nih.govsemanticscholar.org Importantly, it has been observed that some deuterated analogs co-elute with their non-deuterated counterparts, which is a beneficial characteristic for quantitative analysis using the isotope dilution method. researchgate.netresearchgate.net
Key parameters for chromatographic purity assessment are summarized below:
| Parameter | Typical Method/Value |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV at ~210 nm or Mass Spectrometry |
| Required Purity | >98% for research grade |
Considerations for Scalability of this compound Synthesis for Research Endeavors
Scaling up the synthesis of this compound from laboratory-scale to produce larger quantities for extensive research presents several challenges. The cost and availability of deuterated starting materials and reagents are significant factors. mdpi.com The efficiency and reproducibility of the deuteration reaction at a larger scale must be carefully optimized to maintain high isotopic purity and yield.
Purification of the final product becomes more demanding at a larger scale. Preparative HPLC is often required to achieve the high purity needed for research applications, and this process can be time-consuming and solvent-intensive. tandfonline.com
Furthermore, ensuring batch-to-batch consistency in terms of isotopic enrichment and chemical purity is crucial for the reliability of research data obtained using the deuterated standard. This necessitates robust quality control procedures throughout the manufacturing process. The practicalities of handling larger volumes of reagents and solvents, as well as waste disposal, also need to be addressed. For instance, while molecular sieves can be used as a drying agent in a laboratory setting, they may not be practical for large-scale production. google.com
Advanced Bioanalytical Methodologies Employing Cyclosporin Am 1 D3 As an Internal Standard
Quantitative Mass Spectrometry-Based Assays for Cyclosporine and Its Metabolites in Experimental Matrices
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing Cyclosporin (B1163) AM 1-d3
The development of a reliable LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. For Cyclosporine analysis, this typically involves protein precipitation from a whole blood sample, followed by chromatographic separation on a C18 or phenyl-hexyl reversed-phase column. nih.govd-nb.info The use of a deuterated internal standard like Cyclosporin AM 1-d3 (often referred to in literature under names like d4-Cyclosporin A or d12-Cyclosporin A) is integral to the method's success. labmed.org.uk
Validation is performed to ensure the method is accurate, precise, and robust. Key validation parameters include linearity, the lower limit of quantitation (LLOQ), precision, accuracy, recovery, and matrix effects. Studies have demonstrated excellent performance for methods using deuterated Cyclosporine as an internal standard across a wide range of concentrations relevant to experimental analysis. For instance, a method using CSA-d12 was validated with a linear range of 5.85-1,890.00 ng/mL and an LLOQ of 5.85 ng/mL. nih.gov Another study reported a linear range of 2-1250 ng/mL for Cyclosporine A. d-nb.info The precision of these methods is typically very high, with coefficients of variation (CV) for inter-day and intra-day assays often below 15%. rsc.org
Below are typical parameters for an LC-MS/MS method developed for the quantification of Cyclosporine using a deuterated internal standard.
Table 1: Example of LC-MS/MS Method Parameters for Cyclosporine Analysis
| Parameter | Details | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation with ZnSO₄/methanol or a one-step precipitation. | nih.govrsc.org |
| LC Column | C18 (e.g., 50x2.1 mm, 2.7 µm) or C18-phenyl-hexyl. | nih.govd-nb.info |
| Mobile Phase | Gradient elution using water and methanol/acetonitrile (B52724) with formic acid. | nih.govresearchgate.net |
| Flow Rate | ~0.5 mL/min. | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. | nih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM). | nih.gov |
| MRM Transition (Analyte) | e.g., m/z 1219.9 → 1203.0 (Ammonium adduct [M+NH₄]⁺). | nih.gov |
| MRM Transition (IS) | e.g., m/z 1232.0 → 1215.2 (for CSA-d12). | nih.gov |
| Linear Range | 5.85 to 1,890 ng/mL. | nih.gov |
| LLOQ | 5.85 ng/mL. | nih.gov |
| Intra/Inter-day Precision | CV < 15%. | rsc.org |
Principles and Optimization of Isotope Dilution Mass Spectrometry for Precision in Research Quantitation
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on altering the isotopic composition of the target analyte in a sample by adding a known amount of an isotopically-enriched standard, such as this compound. nih.govnih.gov Because the SIL-IS is chemically identical to the analyte, it experiences the same losses during sample extraction, variations in injection volume, and ionization efficiency changes in the mass spectrometer. nih.gov By measuring the ratio of the signal from the naturally occurring analyte to that of the added SIL-IS, highly accurate and precise quantification can be achieved. nih.gov
This approach forms the basis for developing reference measurement procedures, which are essential for standardizing assays and ensuring comparability of results between different laboratories. nih.govuts.edu.au Optimization of IDMS involves:
Purity of the Internal Standard: The deuterated standard must be of high isotopic enrichment and free from contamination by the unlabeled analyte. labmed.org.uk
Concentration of the Internal Standard: The amount of IS added is optimized to be within the linear range of the assay and is typically chosen to be close to the concentration of the analyte in the middle of the calibration range.
Equilibration: Ensuring the IS is fully mixed and equilibrated with the sample matrix before any extraction steps is crucial for the principle of isotope dilution to hold true.
The precision achieved with IDMS methods for Cyclosporine is exceptional. Studies using [2H12]-Cyclosporin A have reported imprecision (CV) as low as 1.17 - 2.60% and recovery values between 100.8% and 102.5%, highlighting the method's accuracy. nih.gov The high accuracy (bias <2%) and precision of these methods confirm their suitability as reference procedures. nih.gov
Mitigation of Matrix Effects and Ion Suppression in Complex Biological Research Samples
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.govresearchgate.net Complex matrices like whole blood are particularly prone to these effects. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. d-nb.infonih.gov Since the analyte and the SIL-IS co-elute and have the same chemical properties, they are affected by ion suppression or enhancement to the same degree. d-nb.inforesearchgate.net The ratio of their signals, therefore, remains constant, correcting for the variability. Research has shown that even when Cyclosporine A elutes within a time window of significant ion suppression, the use of a deuterated internal standard effectively offsets this effect. d-nb.info
Other strategies to mitigate matrix effects are often used in conjunction with a SIL-IS:
Sample Preparation: More extensive cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a larger portion of interfering matrix components compared to simple protein precipitation. rsc.orgnih.gov
Chromatographic Separation: Optimizing the LC method to achieve chromatographic separation between the analyte and the regions of major ion suppression can significantly reduce the impact of matrix effects. nih.gov
Validation studies for methods employing deuterated Cyclosporine consistently report that matrix effects are well-compensated or negligible, demonstrating the power of this approach for generating reliable data from complex biological samples. d-nb.inforsc.org
Application in High-Throughput Screening and Preclinical Sample Analysis
Automated Sample Preparation Techniques for Deuterated Internal Standard Integration
In preclinical drug development and high-throughput screening (HTS), a large number of samples need to be processed quickly and efficiently. Manual sample preparation is a major bottleneck. Integrating this compound into automated sample preparation workflows is key to achieving the required throughput.
A common approach involves semi-automated protein precipitation in a 96-well plate format. rsc.orgresearchgate.net In such a workflow:
Whole blood samples are aliquoted into a 96-well V-bottom plate.
A precipitating agent (e.g., zinc sulfate (B86663) in methanol) containing the deuterated internal standard is added using a multichannel pipette or a liquid handling robot.
The plate is sealed, mixed, and then centrifuged to pellet the precipitated proteins.
The resulting supernatant, containing the analyte and the internal standard, is transferred to another plate for direct injection or further processing.
A more advanced technique combines this with online solid-phase extraction (SPE). rsc.org After centrifugation, the supernatant is loaded onto an online SPE system coupled to the LC-MS/MS. This step provides additional sample cleanup automatically before the sample is injected into the analytical column, improving data quality while maintaining high throughput. These semi-automated methods can support the processing of over 120 samples per day. rsc.org
Methodological Enhancements for Rapid Cyclosporine AM 1-d3-Assisted Analysis
Beyond automating sample preparation, several methodological enhancements can accelerate the analysis time per sample. One of the most effective strategies is the use of multiplexed LC systems. nih.govnih.gov In this setup, two or more separate HPLC systems are connected to a single mass spectrometer via a switching valve. nih.gov
While one sample is being separated on the first LC system and analyzed by the mass spectrometer, the next sample is being loaded and equilibrated on the second LC system. Once the first analysis is complete, the valve switches, and the second LC system begins its analytical run without any downtime for the mass spectrometer. This approach can effectively cut the analysis time per sample in half. A validated method using this technique achieved an effective analysis time of just 2.15 minutes per sample. nih.govnih.govsemanticscholar.org
Other enhancements include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Using columns with smaller particle sizes (<2 µm) allows for much faster separations without sacrificing chromatographic efficiency.
Reduced Chromatographic Run Times: For HTS, baseline separation of all metabolites is not always necessary, especially when using the high selectivity of MS/MS detection and a reliable SIL-IS. Short, rapid gradients can significantly increase sample throughput. nih.gov
These enhancements, combined with the robustness provided by deuterated internal standards like this compound, enable the rapid and reliable quantification of Cyclosporine required for large-scale preclinical research.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| Cyclosporine | Cyclosporin A, CSA |
| Cyclosporin D | CSD |
| d4-Cyclosporin A | CSA-d4 |
| d12-Cyclosporin A | CSA-d12 |
| Tacrolimus | TAC |
| Sirolimus | SIR |
| Everolimus | EVE |
| Mycophenolic Acid | MPA |
| Zinc Sulfate | ZnSO₄ |
| Methanol | - |
| Acetonitrile | - |
Pharmacokinetic and Metabolic Pathway Elucidation Research Utilizing Cyclosporin Am 1 D3 in Preclinical and in Vitro Models
In Vitro Metabolic Stability and Biotransformation Profiling in Research Systems
The in vitro assessment of a drug's metabolic stability is a cornerstone of early drug development. researchgate.net The use of isotopically labeled compounds like Cyclosporin (B1163) AM 1-d3 provides a significant advantage in these studies. medchemexpress.commedchemexpress.com
Characterization of Cytochrome P450 Isoform Activity via Deuterated Substrate Studies
Cyclosporine A is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily the CYP3A subfamily. drugbank.comnih.gov Deuterated substrates, such as Cyclosporin AM 1-d3, are invaluable for dissecting the specific contributions of different CYP isoforms to this metabolism. The substitution of hydrogen with deuterium (B1214612) at metabolically active sites can alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect. researchgate.net This effect can help identify the rate-limiting steps in the metabolic cascade and pinpoint the primary enzymes involved. plos.org
Elucidation of Novel Cyclosporine Metabolites and Their Formation Pathways Using Isotopic Tracing
The complex metabolism of Cyclosporine A results in over 30 known metabolites. google.com Isotopic tracing with this compound facilitates the discovery and structural characterization of previously unknown metabolites. When this compound is incubated with in vitro systems like human liver microsomes, the resulting metabolites retain the deuterium label. This isotopic signature makes them readily distinguishable from endogenous molecules and background noise in mass spectrometry analysis, significantly improving the sensitivity and specificity of detection. nih.gov
The mass shift introduced by the deuterium atoms allows for the confident pairing of parent drug and metabolite signals in complex chromatograms. This technique has been instrumental in identifying the products of various metabolic reactions, including hydroxylation and N-demethylation, which are key pathways in cyclosporine biotransformation. nih.gov By analyzing the mass spectra of the deuterated metabolites, researchers can deduce the site of metabolic modification and propose formation pathways.
Table 1: Major Primary Metabolites of Cyclosporine A
| Metabolite | Modification |
| AM1 | Hydroxylation at amino acid 1 |
| AM9 | Hydroxylation at amino acid 9 |
| AM4N | N-demethylation at amino acid 4 |
This table is based on established knowledge of Cyclosporine A metabolism. nih.gov
Kinetic Parameter Determination (e.g., Km, Vmax) of Metabolic Enzymes in Microsomal and Hepatocyte Incubation Studies
Determining the kinetic parameters of the enzymes responsible for drug metabolism, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is essential for predicting a drug's in vivo clearance. srce.hr this compound is utilized in these studies to enhance the accuracy of quantifying the rate of metabolism.
In typical in vitro experiments, various concentrations of this compound are incubated with liver microsomes or hepatocytes. The rate of disappearance of the parent compound and the formation of its metabolites are then measured over time using liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated substrate can help to minimize analytical variability and improve the precision of the kinetic measurements.
Table 2: Representative In Vitro Metabolic Stability Parameters
| System | Parameter | Value |
| Human Liver Microsomes | t1/2 (min) | Varies |
| Human Liver Microsomes | Intrinsic Clearance (µL/min/mg protein) | Varies |
Preclinical Pharmacokinetic Research in Animal Models Utilizing this compound as an Internal Standard
In preclinical studies, accurate quantification of drug concentrations in biological matrices is paramount. This compound is widely employed as an internal standard in LC-MS-based bioanalytical methods for this purpose. researchgate.netcerilliant.com
Assessment of Drug Disposition, Absorption, and Elimination Mechanisms in Experimental Animals (Analytical Aspects)
To understand how a drug is absorbed, distributed, metabolized, and excreted (ADME), researchers administer the drug to animal models, such as rats or dogs, and collect various biological samples over time. e-century.usvin.com When analyzing these samples, an internal standard is added to correct for variations in sample preparation and instrument response.
This compound is an ideal internal standard for Cyclosporine A quantification because it has nearly identical physicochemical properties to the analyte. researchgate.net This ensures that it behaves similarly during extraction, chromatography, and ionization. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to minimize matrix effects and improve the accuracy and precision of the data. cerilliant.com
Quantification of Parent Cyclosporine and Its Metabolites in Various Tissues and Biological Fluids from Research Animals
Following administration of Cyclosporine A to research animals, this compound is used as an internal standard to quantify the concentrations of the parent drug and its major metabolites in a variety of biological matrices, including blood, plasma, and various tissues. github.ionih.gov This allows for the determination of key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). medsci.org
Simultaneous quantification of the parent drug and its metabolites provides a comprehensive picture of the drug's disposition. nih.gov For example, a high ratio of metabolite to parent drug concentration in the liver would confirm this organ as a primary site of metabolism. This detailed information is vital for building pharmacokinetic models that can be used to predict the drug's behavior in humans.
Table 3: Commonly Measured Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve, representing total drug exposure |
| t1/2 | Elimination half-life |
| CL/F | Apparent total clearance of the drug from plasma after oral administration |
| Vd/F | Apparent volume of distribution after oral administration |
This table outlines standard pharmacokinetic parameters that are determined in preclinical studies. e-century.us
Research on Drug-Drug Interactions Affecting Cyclosporine Metabolism in Experimental Systems
The metabolism of cyclosporine (CsA), primarily mediated by the cytochrome P-450 3A4 (CYP3A4) enzyme in the liver and intestine, is a critical determinant of its therapeutic and toxic effects. nih.govfrontiersin.orgnih.gov Consequently, co-administration of drugs that inhibit or induce CYP3A4 activity can lead to significant drug-drug interactions (DDIs), altering cyclosporine blood concentrations. nih.gov In vitro and preclinical experimental models are essential for identifying and characterizing these interactions before they are observed in a clinical setting. These systems allow for the controlled investigation of the molecular mechanisms underlying DDIs affecting cyclosporine metabolism. The primary metabolite formed in this pathway is Cyclosporine AM1, and its measurement is a key indicator of CYP3A4 activity. frontiersin.orgfrontiersin.orgnih.gov
In vitro models, such as human liver microsomes (HLMs) and primary cultures of human hepatocytes, provide a direct means to screen for potential inhibitors and inducers of cyclosporine metabolism. nih.gov For instance, research using HLMs has demonstrated that cyclosporine itself can act as a competitive inhibitor of CYP3A4. researchgate.net A study utilizing human hepatocytes successfully reproduced clinically observed interactions by showing that rifampicin, a known CYP3A4 inducer, increased cyclosporine oxidase activity, while erythromycin, an inhibitor, caused a concentration-dependent decrease in this activity. nih.gov Such studies are crucial for elucidating the nature of the inhibition, as seen with the competitive inhibition of cyclosporine oxidase by erythromycin. nih.gov
A comprehensive screening of 132 different drugs in an in vitro enzymatic system identified 12 substances, particularly calcium channel blockers, that markedly inhibited cyclosporine metabolism by over 80%. frontiersin.orgfrontiersin.orgnih.gov Further investigation into two of these, nimodipine (B1678889) and nisoldipine, in rat liver microsomes (RLMs) determined their inhibitory concentrations (IC₅₀) and the mode of inhibition. frontiersin.orgfrontiersin.org Nimodipine was found to inhibit cyclosporine metabolism through a mixed inhibition mechanism. frontiersin.orgfrontiersin.org
The table below summarizes the findings from in vitro studies on drugs affecting cyclosporine metabolism.
Table 1: In Vitro Drug-Drug Interactions with Cyclosporine Metabolism
| Interacting Drug | Experimental System | Effect on Cyclosporine Metabolism | Key Findings | Citation |
|---|---|---|---|---|
| Erythromycin | Human Liver Microsomes, Human Hepatocytes | Inhibition | Competitive inhibitor of CsA oxidase activity. | nih.gov |
| Rifampicin | Human Hepatocytes | Induction | Increased levels of P-450IIIA and CsA oxidase activity. | nih.gov |
| Ketoconazole | Human Liver Microsomes | Inhibition | Identified as a potential competitive inhibitor. | nih.gov |
| Nimodipine | Rat Liver Microsomes (RLMs) | Inhibition | Mixed inhibition mode; IC₅₀ of 20.54 ± 0.93 μM. | frontiersin.orgfrontiersin.org |
| Nisoldipine | Rat Liver Microsomes (RLMs) | Inhibition | IC₅₀ of 16.16 ± 0.78 μM. | frontiersin.orgfrontiersin.org |
| St. John's Wort | N/A (Patient Study) | Induction | Co-administration led to a significant decrease in dose-corrected AUC values for CsA and its metabolite AM1. | nih.gov |
Preclinical animal models, such as rats and mice, are used to confirm these in vitro findings and to study the pharmacokinetic consequences of DDIs in a whole-organism setting. In one such study, co-administration of cyclosporine and quercetin (B1663063) to Sprague-Dawley rats was found to significantly increase the plasma concentration and area under the curve (AUC) of quercetin. e-century.us This effect was linked to the downregulation of the mRNA levels of several drug-metabolizing enzymes and transporters, including Cyp3a1 and Mdr1, in both the small intestine and the liver. e-century.us
Another study in CD-1 mice investigated the interaction between cyclosporine and the antifungal agent fluconazole. cdnsciencepub.com Fluconazole produced a significant dose-dependent increase in the terminal half-life of cyclosporine, demonstrating potent in vivo inhibition of the cytochrome P-450 dependent enzyme system responsible for cyclosporine's metabolism. cdnsciencepub.com Similarly, in vivo studies in Sprague-Dawley rats showed that co-administration with nimodipine significantly increased the AUC of cyclosporine, which aligns with the in vitro findings. frontiersin.orgfrontiersin.org
The table below details the results from preclinical animal studies on drug-drug interactions affecting cyclosporine pharmacokinetics.
Table 2: Preclinical In Vivo Drug-Drug Interactions Affecting Cyclosporine
| Interacting Drug | Animal Model | Effect on Cyclosporine Pharmacokinetics | Detailed Findings | Citation |
|---|---|---|---|---|
| Fluconazole | CD-1 Mice | Increased Half-Life | Dose-dependent prolongation of cyclosporine's terminal half-life by 26% to 187%. | cdnsciencepub.com |
| Nimodipine | Sprague-Dawley Rats | Increased Exposure | Co-administration significantly increased AUC of cyclosporine. | frontiersin.orgfrontiersin.org |
| Nisoldipine | Sprague-Dawley Rats | No Significant Change | Did not cause a significant change in the AUC of cyclosporine. | frontiersin.orgfrontiersin.org |
| Quercetin | Sprague-Dawley Rats | Altered Transporter/Enzyme Expression | Co-administration with cyclosporine decreased mRNA levels of Cyp3a1, Mdr1, and others in the intestine and liver. | e-century.us |
| Clindamycin | Rabbits | No Significant Change | Co-administration did not result in statistically significant differences in the pharmacokinetic parameters of cyclosporine. | bibliomed.org |
These experimental systems are invaluable for predicting and understanding the mechanisms of drug-drug interactions involving cyclosporine. By identifying potential inducers and inhibitors, this research provides a scientific basis for avoiding harmful drug combinations and adjusting therapeutic regimens to maintain safe and effective cyclosporine levels. nih.govnih.gov
Molecular and Cellular Pharmacodynamic Research Applications of Cyclosporin Am 1 D3
Investigation of Molecular Targets and Binding Kinetics in Experimental Systems
The strategic placement of deuterium (B1214612) atoms in Cyclosporin (B1163) AM 1-d3 facilitates detailed studies of its interactions with molecular targets, which would be more challenging with its non-labeled counterpart.
Cyclosporin A (CsA) and its metabolites exert their immunosuppressive effects primarily by binding to cyclophilins (CyP), a family of intracellular proteins. google.com The formation of the CsA-CyP complex is a prerequisite for the subsequent inhibition of calcineurin. google.com Deuterated analogs like Cyclosporin AM 1-d3 are invaluable for studying the binding affinity and conformational changes that occur upon complex formation.
Research has shown that CsA binds to cyclophilin A (CypA) with a high affinity, in the nanomolar range. google.comnih.gov The use of deuterated cyclosporin analogs in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy allows for the detailed structural analysis of the drug-protein complex in solution. nih.govjci.org These studies can reveal subtle changes in the conformation of both the drug and the protein upon binding, which are critical for understanding the structure-activity relationship. For instance, NMR difference spectroscopy has been used to delineate the cyclosporin-A-binding domain, which is similar to that of CyP-18. researchgate.net
The binding affinity of cyclosporine derivatives to different cyclophilin isoforms (A, B, and C) has been investigated using fluorescence measurement techniques. nih.gov The dissociation constant (Kd) for the Cyclosporin A/cyclophilin A complex was determined to be 36.8 nM. nih.gov Such quantitative data is crucial for comparing the binding potency of different cyclosporine analogs and metabolites.
| Cyclophilin Isoform | Dissociation Constant (Kd) | Reference |
| Cyclophilin A | 36.8 nM | nih.gov |
| Cyclophilin B | 9.8 nM | nih.gov |
| Cyclophilin C | 90.8 nM | nih.gov |
| Cyclophilin (general) | ~10 nM | google.com |
This table is interactive. Click on the headers to sort the data.
The primary mechanism of cyclosporine's immunosuppressive action is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. google.comnih.govjci.org This inhibition is not direct but is mediated by the formation of a complex between cyclosporine and cyclophilin. google.com The resulting complex then binds to calcineurin, blocking its phosphatase activity. google.com This prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. google.com Consequently, NFAT cannot translocate to the nucleus to activate the transcription of genes for cytokines like interleukin-2 (B1167480) (IL-2), which are essential for T-cell proliferation and the immune response. google.com
Cellular assays using deuterated analogs can provide a quantitative measure of calcineurin inhibition. By tracking the labeled cyclosporine metabolite, researchers can correlate its intracellular concentration with the level of calcineurin activity and subsequent downstream effects, such as cytokine production. nih.gov Studies have shown that even partial inhibition of calcineurin activity in leukocytes can have significant immunomodulatory effects. jci.org The reversibility of calcineurin inhibition is a key aspect of cyclosporine's pharmacodynamics, and studies have demonstrated that the inhibition in human leukocytes is rapidly reversible. nih.govjci.org
Characterization of Cyclophilin Binding Affinity and Conformational Dynamics Using Deuterated Analogs
Cellular Permeation and Efflux Mechanism Research Utilizing Isotope-Labeled Probes
The use of isotope-labeled probes like this compound is fundamental to understanding how cyclosporine and its metabolites enter and exit cells, a critical factor influencing their efficacy and potential for drug-drug interactions.
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport a wide variety of substrates across cellular membranes, including drugs. mdpi.comfrontiersin.org One of the most well-studied ABC transporters is P-glycoprotein (P-gp), encoded by the ABCB1 gene, which functions as an efflux pump, removing xenobiotics from cells and contributing to multidrug resistance in cancer. mdpi.comfrontiersin.org
Cyclosporin A is a known substrate and inhibitor of P-gp. ahajournals.orgej-med.org This interaction is significant as it can affect the intracellular concentration of cyclosporine and other co-administered drugs that are also P-gp substrates. ej-med.orgnih.gov Isotope-labeled cyclosporine analogs are instrumental in studying these interactions. For example, they can be used in cellular uptake and efflux assays in cell lines overexpressing specific ABC transporters to quantify the transport kinetics. nih.gov Such studies have demonstrated that inhibition of P-gp can lead to increased intracellular accumulation of its substrates. ej-med.org
The interaction of cyclosporine with other ABC transporters, such as MRP1 (ABCC1) and BCRP (ABCG2), is also an active area of research. mdpi.com Isotope-labeled probes are essential for characterizing the specificity and affinity of these interactions.
Understanding the kinetics of how a drug accumulates and is distributed within a cell is crucial for its pharmacodynamic profile. In vitro studies have shown that cyclosporine rapidly accumulates in the cytoplasm and nucleus of mononuclear cells and granulocytes. eur.nl Isotope-labeled compounds like this compound, combined with techniques like mass spectrometry or scintillation counting, allow for precise measurement of these processes. acs.org
Researchers can perform time-course experiments to determine the rate of uptake and the steady-state concentration of the labeled compound in cultured cells. eur.nl Furthermore, subcellular fractionation techniques can be used to isolate organelles like mitochondria and the endoplasmic reticulum to investigate the distribution of the drug within the cell. nih.govnih.gov For example, studies have shown that cyclosporine can affect calcium efflux from the endoplasmic reticulum and inhibit the mitochondrial permeability transition pore. nih.govnih.gov These organelle-specific interactions can be critical to both the therapeutic and side effects of the drug.
| Cellular Component | Research Focus | Key Findings | References |
| Plasma Membrane | Permeation and Efflux | Interacts with ABC transporters like P-glycoprotein, affecting intracellular concentration. | mdpi.comahajournals.orgej-med.org |
| Cytoplasm | Accumulation and Binding | Rapidly accumulates and binds to intracellular proteins like cyclophilins. | eur.nl |
| Nucleus | Accumulation | Accumulates in the nucleus, impacting transcription factor activity. | eur.nl |
| Mitochondria | Functional Effects | Inhibits the permeability transition pore, affecting apoptosis. | nih.gov |
| Endoplasmic Reticulum | Functional Effects | Blocks calcium release from ER stores. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Studies on ATP-Binding Cassette Transporter (ABC Transporter) Interactions (e.g., P-glycoprotein) in Cell Lines
Immunomodulatory Pathway Research in Isolated Cellular Systems
Cyclosporine's immunomodulatory effects extend beyond T-lymphocytes. nih.govfrontiersin.org It can also affect other immune cells, such as antigen-presenting cells like dendritic cells (DCs). nih.gov In isolated cellular systems, this compound can be used to dissect these complex interactions.
Studies on human peripheral blood dendritic cells have shown that Cyclosporin A can inhibit the upregulation of co-stimulatory molecules and modulate cytokine production. nih.gov Specifically, it was found to inhibit interleukin-12 (B1171171) (IL-12) production while augmenting interleukin-10 (IL-10) production from stimulated myeloid DCs. nih.gov This differential effect on cytokine profiles can shift the immune response, for example, by inhibiting the development of T helper-type 1 (Th1) cells. nih.gov
By using deuterated analogs, researchers can accurately quantify the amount of drug associated with different cell populations in co-culture systems and correlate this with specific functional outcomes, such as changes in cell surface marker expression, cytokine secretion, and the ability to stimulate T-cell proliferation. This level of detail is essential for building a comprehensive understanding of the immunomodulatory pathways affected by cyclosporine and its metabolites.
Elucidation of T-cell Activation Pathway Modulation Beyond Calcineurin
While the primary mechanism of action for cyclosporine compounds is the inhibition of calcineurin, research has revealed that their influence on cellular pathways is more complex. nih.gov The interaction of cyclosporine with T-cells is not limited to a simple blockade of the calcineurin-dependent pathway that leads to the nuclear factor of activated T cells (NFAT). nih.govpatsnap.com Studies on Cyclosporin A (CsA), the parent compound of deuterated analogs like this compound, demonstrate that T-cells activated in the presence of the drug undergo an altered program of gene expression rather than a complete shutdown. nih.gov
One significant finding is that while CsA effectively inhibits the synthesis of many proteins following T-cell activation, it simultaneously permits or even induces the creation of other specific polypeptides. nih.gov This differential effect on protein synthesis indicates a more nuanced modulation of the T-cell activation program. For instance, the expression of immunologically important surface proteins such as CD44 and CD69 is not inhibited by CsA. nih.gov Furthermore, early protein tyrosine phosphorylation events that occur upon T-cell receptor engagement are also not affected, suggesting that the initial signaling cascade remains intact, but its downstream consequences are selectively reshaped by the drug. nih.gov
Beyond the T-cell itself, research has identified that cyclosporine's effects can be mediated through other significant signaling pathways in different cell types. In one area of study, CsA was found to augment epithelial-mesenchymal transition (EMT) in squamous cell carcinoma by enhancing the TGF-β signaling pathway. nih.gov This led to increased expression of proteins like fibronectin and vimentin (B1176767) and was characterized by increased nuclear localization of p-Smad2/3, a key event in TGF-β signaling. nih.gov
Additionally, cyclosporine's immunomodulatory actions have been linked to the vitamin D receptor (VDR) signaling pathway. In human corneal epithelial cells, CsA was shown to inhibit the expression of the pattern recognition receptor dectin-1. This effect was found to be interconnected with VDR signaling, as the use of a VDR inhibitor counteracted the CsA-induced suppression of dectin-1 and pro-inflammatory cytokines. semanticscholar.org These findings suggest that cyclosporine can modulate immune and cellular responses through mechanisms independent of its direct action on calcineurin in T-cells.
Research on Cytokine Production and Gene Expression Profiles in Immunocompetent Cells
The development of deuterated analogs such as this compound is predicated on altering and enhancing the known pharmacodynamic effects of Cyclosporin A, particularly its modulation of cytokine production. google.comjustia.com The primary immunosuppressive effect of cyclosporine is achieved by inhibiting the transcription of genes for key cytokines, most notably Interleukin-2 (IL-2) in T-lymphocytes. nih.govnih.gov By forming a complex with cyclophilin, cyclosporine inhibits calcineurin, which prevents the activation of NFAT, a transcription factor essential for IL-2 gene expression. patsnap.comcdcn.org Research has demonstrated that CsA can completely inhibit the accumulation of TCGF (IL-2) mRNA and the transcription of the TCGF gene in a dose-dependent manner. nih.gov
However, the impact of cyclosporine extends to a broader range of cytokines and immunocompetent cells beyond T-helper cells. nih.gov In human alveolar macrophages, CsA has been shown to inhibit the basal secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). nih.gov In lipopolysaccharide (LPS)-stimulated macrophages, even low concentrations of CsA can inhibit the secretion of a wider array of inflammatory cytokines, including Interleukin-1 beta (IL-1β), TNF-α, Interleukin-6 (IL-6), and IL-8. nih.gov
Clinical studies have further corroborated these findings. In hospitalized COVID-19 patients treated with CsA, a significant reduction was observed in serum levels of key cytokines and chemokines associated with hyperinflammation, such as CXCL10. jci.org This was accompanied by a notable decrease in gene expression signatures for type I interferons. jci.org
The effect of cyclosporine on gene expression can be quantitatively monitored to assess its biological activity. Studies in cardiac transplant recipients have shown a direct correlation between CsA blood concentrations and the residual gene expression of NFAT-regulated genes, including IL-2 and Interferon-gamma (IFN-γ), in stimulated peripheral blood cells. frontierspartnerships.org This demonstrates that cyclosporine's impact on cytokine gene expression is a measurable and critical component of its immunomodulatory function. nih.govfrontierspartnerships.org
The table below summarizes the observed effects of Cyclosporin A on the production of various cytokines in different immunocompetent cells, which provides a basis for the expected activity of its deuterated metabolites.
| Cytokine/Chemokine | Cell Type | Observed Effect of Cyclosporin A | Reference |
|---|---|---|---|
| Interleukin-2 (IL-2) | T-lymphocytes | Inhibition of gene transcription and production | nih.govnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Alveolar Macrophages | Inhibition of basal and LPS-stimulated secretion | nih.gov |
| Interleukin-1 beta (IL-1β) | Alveolar Macrophages | Inhibition of LPS-stimulated secretion | nih.gov |
| Interleukin-6 (IL-6) | Alveolar Macrophages | Inhibition of LPS-stimulated secretion | nih.gov |
| Interleukin-8 (IL-8) | Alveolar Macrophages | Inhibition of basal and LPS-stimulated secretion | nih.gov |
| Interferon-gamma (IFN-γ) | T-lymphocytes | Inhibition of gene expression | frontierspartnerships.org |
| CXCL10 | Peripheral Blood Cells | Reduction in serum levels and gene expression | jci.org |
Comparative Research Paradigms and Methodological Advances with Cyclosporin Am 1 D3
Cross-Validation and Harmonization of Bioanalytical Assays Across Different Research Laboratories
The accurate quantification of cyclosporine and its metabolites is crucial for therapeutic drug monitoring. However, significant inter-laboratory variability in measurement results has been a persistent challenge. The use of deuterated internal standards, such as Cyclosporin (B1163) AM 1-d3, is a cornerstone in the efforts to cross-validate and harmonize bioanalytical assays across different research facilities.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of immunosuppressants due to its high specificity and sensitivity. nih.gov The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the assay. researchgate.net
Several interlaboratory comparison studies have underscored the importance of standardized protocols and reference materials to achieve harmonization. A study involving ten clinical laboratories in Korea demonstrated good reproducibility for cyclosporine analysis using LC-MS/MS, but also highlighted the need for continuous efforts in standardization, especially for other immunosuppressants like sirolimus and everolimus. annlabmed.orgkoreamed.orgnih.gov Another study across three European centers using a fully automated LC-MS/MS system showed a high level of result harmonization for cyclosporine A, with correlation coefficients greater than 0.99. nih.gov These studies emphasize that while advanced analytical platforms and deuterated standards improve consistency, ongoing quality assurance and cross-validation programs are essential. researchgate.net
Below is an interactive data table summarizing the key findings from selected interlaboratory studies on immunosuppressant analysis.
| Study Reference | Number of Participating Laboratories | Analyte(s) | Key Findings on Inter-laboratory Variability |
|---|---|---|---|
| Korean Clinical Laboratories Study annlabmed.orgkoreamed.orgnih.gov | 10 | Cyclosporine, Tacrolimus, Sirolimus, Everolimus, Mycophenolic acid | Good reproducibility for cyclosporine. Higher variability for sirolimus and everolimus, indicating a need for further standardization. |
| European Centers Study nih.gov | 3 | Cyclosporine A, Everolimus, Sirolimus, Tacrolimus | High correlation for Cyclosporine A (r=0.993) using a fully automated LC-MS/MS system, demonstrating a new level of result harmonization. |
| LC-MS/MS Method Validation researchgate.net | N/A (Single Laboratory Validation) | Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, Mycophenolic acid | Demonstrated that deuterated internal standards effectively compensate for matrix effects, leading to high accuracy and precision. |
Comparative Studies on Isotope Effects (Kinetic and Non-Kinetic) in Biological Systems Utilizing Cyclosporin AM 1-d3
The substitution of hydrogen with deuterium (B1214612) in a drug molecule can lead to isotope effects, which are changes in the rate or equilibrium of a chemical reaction. These effects are categorized as kinetic or non-kinetic and are of significant interest in pharmaceutical research.
The primary kinetic isotope effect (KIE) arises from the fact that a carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher dissociation energy than a carbon-hydrogen (C-H) bond. This makes the C-D bond more stable and slower to break during metabolic reactions catalyzed by enzymes such as cytochrome P450. tandfonline.comportico.org Consequently, deuterated drugs may exhibit a slower rate of metabolism, leading to a longer half-life and increased systemic exposure. wikipedia.org While specific studies on the KIE of this compound are not widely available, the general principles of deuteration suggest that it would be metabolized more slowly than its non-deuterated counterpart, Cyclosporin AM 1.
The following table provides a theoretical comparison of the properties of Cyclosporin AM 1 and its deuterated analog, this compound, based on the principles of isotope effects.
| Property | Cyclosporin AM 1 (Non-deuterated) | This compound (Deuterated) | Underlying Isotope Effect |
|---|---|---|---|
| Metabolic Rate | Standard | Potentially Slower | Kinetic Isotope Effect (stronger C-D bond) tandfonline.comportico.org |
| Biological Half-life | Standard | Potentially Longer | Reduced metabolic clearance due to KIE wikipedia.org |
| Systemic Exposure (AUC) | Standard | Potentially Higher | Reduced first-pass metabolism and overall clearance |
| Receptor Binding Affinity | Standard | Potentially a slight alteration | Non-kinetic isotope effects on non-covalent interactions acs.org |
Development of Certified Reference Materials and Standards for Cyclosporine Research
Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical measurements. In the context of cyclosporine research and therapeutic drug monitoring, CRMs are used to calibrate instruments, validate methods, and as quality control materials.
Several organizations provide CRMs for Cyclosporin A, with traceability to primary standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (PhEur). scientificlabs.co.ukavantorsciences.com The development of these standards involves rigorous characterization to establish their purity and concentration.
Isotopically labeled compounds, including deuterated and 13C-labeled versions of cyclosporine, play a crucial role as internal standards in reference measurement procedures. nih.gov An isotope dilution LC-MS/MS based candidate reference method has been developed for the quantification of cyclosporine A and other immunosuppressants, utilizing their corresponding deuterated or 13C-labeled analogs as internal standards to ensure traceability to SI units. nih.gov
While a specific CRM for this compound is not yet widely available, the established framework for producing CRMs for Cyclosporin A provides a clear pathway for the development of such a standard for its deuterated metabolite. The availability of a CRM for this compound would be highly beneficial for research into the metabolism of cyclosporine and for the validation of bioanalytical methods intended to quantify this specific metabolite. The synthesis of deuterated cyclosporine A analogs has been reported, which is a critical first step towards the production of a CRM. researchgate.net
Future Directions and Emerging Research Frontiers for Deuterated Cyclosporine Analogs
Integration of Cyclosporin (B1163) AM 1-d3 in Advanced Multi-Omics Research (e.g., Pharmacoproteomics, Pharmacometabolomics)
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing our understanding of complex biological systems and drug responses. oup.commdpi.com Pharmacoproteomics and pharmacometabolomics, in particular, aim to elucidate how drugs affect the protein and metabolite landscapes of a cell or organism to predict efficacy and toxicity. researchgate.netscience.gov
The accuracy of these sophisticated techniques hinges on the precise quantification of analytes in complex biological matrices. clearsynth.com This is where stable isotope-labeled internal standards like Cyclosporin AM 1-d3 become indispensable. By adding a known quantity of this compound to a biological sample, researchers can use mass spectrometry to accurately measure the concentration of the non-deuterated, endogenously formed Cyclosporin AM1 metabolite. clearsynth.comacs.org This standard corrects for variations in sample preparation and instrument response, ensuring the reliability of quantitative data. clearsynth.comlgcstandards.com
Future research will leverage this precision to:
Map Drug Metabolism Networks: By accurately quantifying Cyclosporin A and its key metabolites (like AM1) alongside global changes in other metabolites and proteins, researchers can build comprehensive network models of the drug's activity and breakdown. oup.comresearchgate.net
Identify Novel Biomarkers: High-quality quantitative data allows for the confident identification of subtle changes in protein or metabolite levels that correlate with drug response or toxicity. researchgate.net This can lead to the discovery of new biomarkers to personalize cyclosporine therapy.
Elucidate Mechanisms of Action and Toxicity: Integrating quantitative data on drug metabolites with proteomic and metabolomic profiles can provide a clearer picture of the specific pathways perturbed by cyclosporine, offering insights into its immunosuppressive mechanisms and off-target effects. europa.eunih.gov
Table 1: Illustrative Application of this compound in a Pharmacometabolomics Study
This table illustrates how a deuterated standard would be used to ensure data quality in a hypothetical study correlating cyclosporine metabolism with changes in the host metabolome.
| Analytical Step | Role of this compound | Data Output | Potential Insight |
| Sample Spiking | Added as an internal standard to patient plasma samples at a known concentration. | N/A | Ensures each sample has a consistent reference point. |
| LC-MS Analysis | Co-elutes with the target analyte (Cyclosporin AM1) but is distinguished by its higher mass. | Peak area ratio of Cyclosporin AM1 to this compound. | Corrects for matrix effects and instrument variability. clearsynth.comlgcstandards.com |
| Quantification | The peak area ratio is used to calculate the precise concentration of Cyclosporin AM1 in the sample. | Absolute concentration values (e.g., ng/mL) for Cyclosporin AM1. | Provides accurate data on metabolite levels for correlation studies. longdom.org |
| Data Integration | Correlate accurate AM1 levels with thousands of other quantified endogenous metabolites. | A dataset linking drug metabolism rates to specific metabolic phenotypes. | Identification of metabolic pathways associated with drug efficacy or toxicity. researchgate.net |
Potential for Novel Research Probes and Pharmacological Tools Based on this compound Scaffolds
Beyond its role in quantification, the deuterated scaffold of this compound offers potential as a basis for creating novel research tools. juniperpublishers.com Stable isotope labeling is a powerful method for tracing the fate of molecules in biological systems without altering their fundamental chemical properties. scispace.com
Future research could adapt and build upon the this compound structure to:
Develop Target Engagement Probes: While Cyclosporin A's primary target, cyclophilin, is well-known, deuterated analogs could be used in advanced assays to study the kinetics and dynamics of this interaction in living cells. nih.govmdpi.com By distinguishing the exogenous drug from other molecules, researchers can gain a more precise understanding of binding and dissociation rates.
Create Metabolic Pathway Probes: Synthesizing deuterated versions of various cyclosporine metabolites could allow researchers to "spike" them into cellular or animal models. This would enable the precise tracing of subsequent metabolic steps, helping to definitively map the entire metabolic cascade and identify the enzymes responsible for each conversion. cdnsciencepub.comgoogle.com
Design Advanced Bioanalytical Reagents: The principles used to create this compound can be applied to other cyclosporine metabolites or related immunosuppressive agents. Creating a suite of deuterated standards for a panel of drugs and their metabolites would be invaluable for comprehensive drug-drug interaction studies and toxicology screening. researchgate.netfrontiersin.org
Methodological Innovations in Isotope Tracing and Quantitative Research for Drug Discovery and Development
The use of deuterated compounds is a cornerstone of modern drug discovery and development, providing significant advantages in pharmacokinetic and metabolic studies. nih.govnih.govresearchgate.net The development and application of standards like this compound are part of a broader trend toward more precise and innovative quantitative methodologies. longdom.orgeditverse.comdokumen.pub
Emerging frontiers in this area include:
Enhanced Pharmacokinetic Modeling: The high accuracy afforded by deuterated internal standards improves the quality of pharmacokinetic data. acs.org This allows for the development of more sophisticated and predictive models of drug absorption, distribution, metabolism, and excretion (ADME), potentially reducing the number of late-stage failures in drug development. nih.gov
Late-Stage Deuteration Strategies: Innovations in synthetic chemistry are making it easier to introduce deuterium (B1214612) into complex molecules at a late stage of synthesis. researchgate.net This allows for the rapid generation of novel deuterated analogs for research purposes, accelerating the exploration of structure-activity relationships and the optimization of drug properties.
Table 2: Comparison of Quantitative Methods in Drug Metabolite Analysis
This table highlights the advantages conferred by using a stable isotope-labeled internal standard (IS) like this compound.
| Method | Description | Advantages | Disadvantages |
| No Internal Standard | Analyte response is compared directly to an external calibration curve. | Simple; low cost. | Highly susceptible to matrix effects and variations in instrument performance; poor accuracy and precision. |
| Analog Internal Standard | A structurally similar, but non-identical, molecule is used as the IS. | Better than no IS; corrects for some variability. | Does not perfectly co-elute or experience identical matrix effects as the analyte, leading to potential inaccuracies. lgcstandards.com |
| Stable Isotope-Labeled IS (e.g., this compound) | A deuterated version of the analyte itself is used as the IS. | Co-elutes and behaves identically to the analyte in the sample matrix and mass spectrometer source, providing the highest level of accuracy and precision. clearsynth.comacs.orglgcstandards.com | Higher cost of the standard; requires specialized synthesis. |
Q & A
Q. What are the established methods for synthesizing and characterizing Cyclosporin AM 1-d3 in isotopic labeling studies?
this compound is synthesized via directed biosynthesis using deuterated precursors (e.g., deuterated alanine) incorporated into the peptide backbone by cyclosporin synthetase (CySyn) . Post-synthesis, characterization employs high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) to confirm molecular weight, isotopic purity, and structural integrity . For validation, cross-reference with certified reference materials (CRMs) stored under standardized conditions (e.g., 0–6°C) ensures batch consistency .
Q. Which analytical techniques are critical for verifying the isotopic purity and stability of this compound?
- Nuclear Magnetic Resonance (NMR) : Detects deuterium incorporation at specific positions (e.g., methyl groups) and confirms conformational stability in polar/non-polar solvents .
- Mass Spectrometry (MS) : Quantifies isotopic enrichment (e.g., d3 labeling) and identifies degradation products under stress conditions (e.g., thermal, pH variations) .
- Chromatographic Methods : Reverse-phase HPLC with UV detection monitors batch-to-batch reproducibility and resolves co-eluting impurities .
Advanced Research Questions
Q. How can researchers design robust pharmacokinetic studies to assess this compound’s metabolic stability in vivo?
- Experimental Design : Use humanized-liver chimeric mouse models to simulate human metabolism, with cyclosporin dosing adjusted for deuterium’s kinetic isotope effect (KIE) .
- Sampling Strategy : Collect plasma/tissue samples at intervals aligned with cyclosporin’s half-life (e.g., 6–24 hrs) to capture absorption, distribution, and elimination phases .
- Data Analysis : Apply compartmental modeling (e.g., non-linear mixed-effects) to quantify metabolic clearance rates, incorporating isotopic tracer data .
Q. What methodologies address contradictions in this compound’s binding affinity to cyclophilin isoforms?
- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics (Kd values) for cyclophilin A (high affinity, ~nM) versus isoforms like PPIL2 or SDCCAG-10 (no detectable binding) .
- Structural Analysis : Use X-ray crystallography or molecular dynamics simulations to identify steric hindrance caused by deuterium substitution in AM 1-d3, which may alter interactions with cyclophilin’s hydrophobic pockets .
- Control Experiments : Compare binding data with non-deuterated cyclosporin A to isolate isotopic effects .
Q. How can researchers mitigate challenges in ensuring isotopic purity during large-scale this compound production?
- Precursor Optimization : Use stable isotope-labeled amino acids (≥98% deuterium enrichment) in fungal fermentation media to minimize incomplete labeling .
- Purification Protocols : Implement size-exclusion chromatography paired with preparative HPLC to remove non-deuterated byproducts .
- Quality Control : Validate purity via tandem MS/MS and isotopic ratio analysis, adhering to CRMs’ specifications .
Q. What advanced techniques elucidate this compound’s role in modulating mitochondrial permeability transition pores (mPTPs)?
- In Vitro Assays : Measure mPTP opening in isolated renal mitochondria using calcium retention capacity (CRC) tests , comparing AM 1-d3 with non-deuterated cyclosporin A to assess isotope-mediated efficacy changes .
- In Vivo Models : Employ ischemia-reperfusion injury (IRI) rodent models to evaluate AM 1-d3’s nephroprotective effects via histopathology and serum creatinine levels .
- Mechanistic Studies : Use fluorescence polarization assays to quantify cyclophilin D binding, correlating with mPTP inhibition .
Methodological Best Practices
- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility: detail synthesis protocols, statistical methods (e.g., ANOVA with post-hoc Dunnett’s test), and raw data archiving .
- Ethical Compliance : For preclinical studies, obtain ethics committee approval (e.g., IACUC) and declare conflicts of interest per FINER criteria (Feasible, Novel, Ethical, Relevant) .
- Literature Synthesis : Use specialized encyclopedias (e.g., Biotechnology of Antibiotics) for background context and keyword refinement in database searches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
